Metam
Overview
Description
Metam, also known as sodium methylcarbamodithioate, is an organosulfur compound with the chemical formula CH₃NHCS₂Na. It is a sodium salt of a dithiocarbamate and is commonly encountered as an aqueous solution. This compound is widely used as a soil fumigant, pesticide, herbicide, and fungicide. It is one of the most extensively used pesticides in the United States .
Preparation Methods
Metam is synthesized by combining methylamine, carbon disulfide, and sodium hydroxide. The reaction proceeds as follows: [ \text{CH}_3\text{NH}_2 + \text{CS}_2 + \text{NaOH} \rightarrow \text{CH}_3\text{NHCS}_2\text{Na} + \text{H}_2\text{O} ] Alternatively, it can be prepared from the reaction of methyl isothiocyanate and sodium thiolate . Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Metam undergoes several types of chemical reactions, including:
Hydrolysis: Under acidic conditions, this compound hydrolyzes to produce methylamine and carbon disulfide.
Decomposition: Upon exposure to the environment, this compound decomposes to methyl isothiocyanate and other sulfur compounds.
Common reagents and conditions used in these reactions include acidic or alkaline environments, varying temperatures, and different matrices such as water or methanol. The major products formed from these reactions are methyl isothiocyanate, methylamine, and elemental sulfur .
Scientific Research Applications
Metam has a wide range of scientific research applications, including:
Agriculture: It is used as a broad-spectrum soil fumigant to control weeds, nematodes, soil-borne insects, and fungi.
Environmental Studies: Research on the effects of this compound on soil and water contamination, as well as its degradation products, is ongoing.
Industrial Applications: This compound is used in sugarcane mills to inhibit the growth of microorganisms during the extraction of sugarcane juice.
Mechanism of Action
Metam exerts its effects by decomposing into methyl isothiocyanate upon contact with moist soil. Methyl isothiocyanate is a biologically active volatile compound that acts as a fumigant, effectively controlling a variety of pests, including nematodes, fungi, insects, and weeds . The molecular targets and pathways involved include inhibition of key enzymes and disruption of cellular processes in the target organisms.
Comparison with Similar Compounds
Metam belongs to the subclass of methyldithiocarbamates, which includes other compounds such as ferbam, ziram, and thiram . Compared to these compounds, this compound is unique in its rapid decomposition to methyl isothiocyanate, making it highly effective as a soil fumigant. Other similar compounds include:
Ferbam: Used as a fungicide.
Ziram: Used as a fungicide and bactericide.
Thiram: Used as a fungicide and seed disinfectant.
This compound’s uniqueness lies in its broad-spectrum activity and rapid decomposition, which provides quick and effective pest control .
Properties
IUPAC Name |
methylcarbamodithioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NS2/c1-3-2(4)5/h1H3,(H2,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVVJDQGXFXBRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
137-41-7 (mono-potassium salt), 137-42-8 (hydrochloride salt), 39680-90-5 (ammonium salt), 6734-80-1 (mono-hydrochloride salt.dihydrate) | |
Record name | Metam [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5043970 | |
Record name | Metam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5043970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144-54-7, 137-41-7 | |
Record name | Metam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metam [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5043970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyldithiocarbamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.121 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OA1I97689K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methylcarbamodithioic acid K salt | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039221 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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